molecular formula C9H17IO3 B2924532 tert-Butyl 3-(2-iodoethoxy)propanoate CAS No. 2296723-16-3

tert-Butyl 3-(2-iodoethoxy)propanoate

Cat. No. B2924532
CAS RN: 2296723-16-3
M. Wt: 300.136
InChI Key: QHEWEVSSGBFOKV-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(2-iodoethoxy)propanoate” is an organic compound with the molecular formula C9H17IO3 and a molecular weight of 300.13 . It is commonly used in organic synthesis as a reagent .


Synthesis Analysis

The synthesis of “this compound” is typically achieved through a reaction involving tert-butanol and 2-iodoethanol, followed by an esterification reaction using propionic acid and an acid catalyst .


Chemical Reactions Analysis

As a reagent, “this compound” is often used in the synthesis of other organic compounds . The specific reactions it undergoes would depend on the other reactants and conditions present in the synthesis.


Physical And Chemical Properties Analysis

“this compound” is a colorless to light yellow liquid with a distinctive odor . It is volatile at room temperature and soluble in various organic solvents .

Scientific Research Applications

Tert-Butyl 3-(tert-Butyl 3-(2-iodoethoxy)propanoate)propanoate is widely used in scientific research due to its reactivity and versatility. This compound can be used as a reagent in the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. It can also be used as a catalyst in the synthesis of polymers, and as a reagent in analytical chemistry. Additionally, this compound has also been used in the synthesis of various pharmaceuticals, such as antifungal drugs, anti-inflammatory drugs, and antibiotics.

Advantages and Limitations for Lab Experiments

Tert-Butyl 3-(tert-Butyl 3-(2-iodoethoxy)propanoate)propanoate has several advantages for use in laboratory experiments. This compound is relatively inexpensive and easy to obtain. It is also highly reactive, making it suitable for use in a wide range of reactions. Additionally, this compound is non-toxic and has a low boiling point, making it suitable for use in distillation and extraction experiments.
However, there are also some limitations to using this compound in laboratory experiments. This compound is highly volatile and can be difficult to handle. Additionally, this compound is not soluble in water, making it difficult to use in aqueous reactions.

Future Directions

There are several potential future directions for the use of tert-Butyl 3-(tert-Butyl 3-(2-iodoethoxy)propanoate)propanoate. This compound could be used as a reagent in the synthesis of more complex organic compounds, such as polymers, dyes, and pharmaceuticals. Additionally, this compound could be used as a catalyst in the synthesis of various polymers. Furthermore, this compound could be used as a reagent in analytical chemistry, as well as in the synthesis of various pharmaceuticals. Finally, this compound could be used to develop new methods for the synthesis of organic compounds.

Synthesis Methods

Tert-Butyl 3-(tert-Butyl 3-(2-iodoethoxy)propanoate)propanoate can be synthesized by reacting tert-butyl alcohol with this compound-3-butylpropanoic acid in the presence of a catalyst. This reaction proceeds through a nucleophilic substitution mechanism, forming the tert-butyl ester of the this compound-3-butylpropanoic acid. The reaction can be carried out at room temperature in an anhydrous environment, and the product can be isolated by distillation or extraction.

Safety and Hazards

Due to its volatility and potential toxicity, “tert-Butyl 3-(2-iodoethoxy)propanoate” should be handled with care. It should be used in a well-ventilated area and in accordance with safety procedures for handling chemicals . Untrained individuals should not handle this compound directly .

properties

IUPAC Name

tert-butyl 3-(2-iodoethoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17IO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEWEVSSGBFOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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